molecular formula C10H13N3O2 B13007048 Methyl 3-amino-2-(cyclopropylamino)isonicotinate

Methyl 3-amino-2-(cyclopropylamino)isonicotinate

Cat. No.: B13007048
M. Wt: 207.23 g/mol
InChI Key: QTKHHUFGZSKVQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-2-(cyclopropylamino)isonicotinate is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . This compound is known for its unique structure, which includes an isonicotinate core substituted with amino and cyclopropylamino groups. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of Methyl 3-amino-2-(cyclopropylamino)isonicotinate involves several steps. One common method includes the reaction of isonicotinic acid with methanol in the presence of sulfuric acid to form methyl isonicotinate. This intermediate is then reacted with cyclopropylamine and ammonia under controlled conditions to yield the final product . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .

Chemical Reactions Analysis

Methyl 3-amino-2-(cyclopropylamino)isonicotinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 3-amino-2-(cyclopropylamino)isonicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-(cyclopropylamino)isonicotinate involves its interaction with specific molecular targets and pathways. The amino and cyclopropylamino groups play a crucial role in its binding to target molecules, influencing various biochemical processes. Detailed studies are required to fully elucidate the molecular pathways involved .

Comparison with Similar Compounds

Methyl 3-amino-2-(cyclopropylamino)isonicotinate can be compared with other similar compounds, such as:

    Methyl nicotinate: Known for its use as a rubefacient in topical preparations.

    Methyl isonicotinate: Used as a semiochemical in pest control.

    Methyl 3-pyridinecarboxylate: Utilized in various chemical syntheses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 3-amino-2-(cyclopropylamino)pyridine-4-carboxylate

InChI

InChI=1S/C10H13N3O2/c1-15-10(14)7-4-5-12-9(8(7)11)13-6-2-3-6/h4-6H,2-3,11H2,1H3,(H,12,13)

InChI Key

QTKHHUFGZSKVQK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)NC2CC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.